
CID 72745280
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluoro(dipropyl)silane is an organosilicon compound with the molecular formula C6H15FSi It is a member of the silane family, characterized by the presence of a silicon atom bonded to organic groups and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluoro(dipropyl)silane can be synthesized through several methods. One common approach involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon multiple bond in the presence of a catalyst. For instance, the reaction between dipropylsilane and a fluorinated olefin in the presence of a platinum catalyst can yield fluoro(dipropyl)silane .
Industrial Production Methods
Industrial production of fluoro(dipropyl)silane typically involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Fluoro(dipropyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can participate in reduction reactions, often using silane as a reducing agent.
Substitution: Fluoro(dipropyl)silane can undergo substitution reactions where the fluorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Fluoro(dipropyl)silane has several applications in scientific research:
Mechanism of Action
The mechanism by which fluoro(dipropyl)silane exerts its effects involves the formation of strong silicon-fluorine bonds, which contribute to its stability and reactivity. The compound can interact with various molecular targets, including organic and inorganic substrates, through processes such as hydrosilylation and silanization . These interactions often involve the formation of siloxane linkages, which are crucial in many of its applications .
Comparison with Similar Compounds
Similar Compounds
Dipropylsilane: Lacks the fluorine atom, resulting in different reactivity and applications.
Fluorotrimethylsilane: Contains a trimethylsilyl group instead of dipropyl, leading to variations in physical and chemical properties.
Uniqueness
Fluoro(dipropyl)silane is unique due to the presence of both fluorine and dipropyl groups, which confer distinct properties such as enhanced stability and specific reactivity patterns. These characteristics make it particularly valuable in applications requiring robust and versatile silane compounds .
Properties
Molecular Formula |
C6H14FSi |
|---|---|
Molecular Weight |
133.26 g/mol |
InChI |
InChI=1S/C6H14FSi/c1-3-5-8(7)6-4-2/h3-6H2,1-2H3 |
InChI Key |
BIIIXYSNQAFOOT-UHFFFAOYSA-N |
Canonical SMILES |
CCC[Si](CCC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


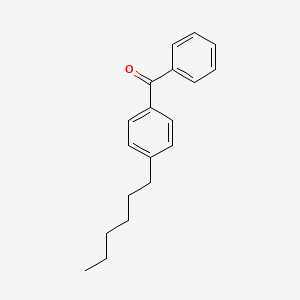
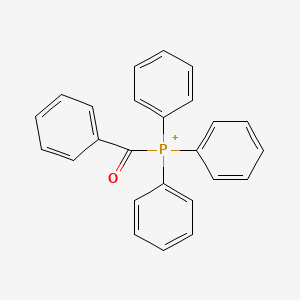


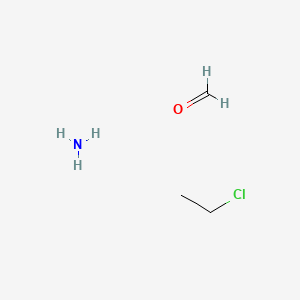

![(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(4-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14498682.png)
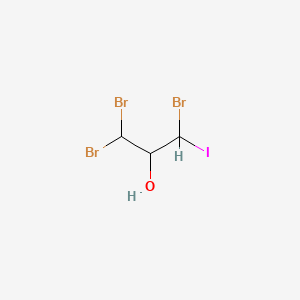
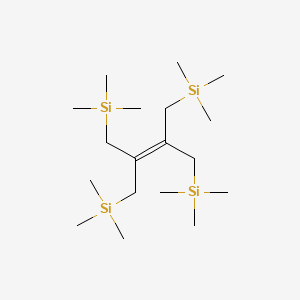

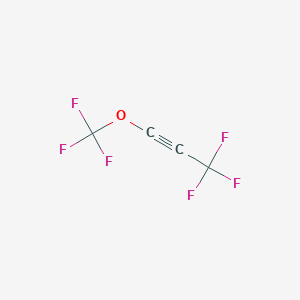
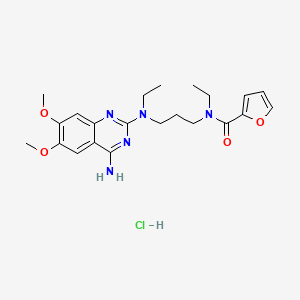
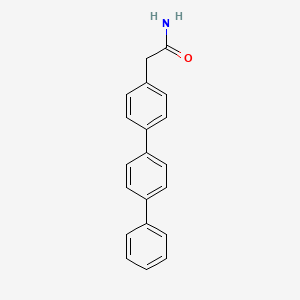
methyl}benzene](/img/structure/B14498725.png)
